Eriofertopin

Description

Properties

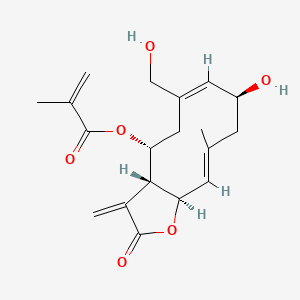

Molecular Formula |

C19H24O6 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H24O6/c1-10(2)18(22)24-16-8-13(9-20)7-14(21)5-11(3)6-15-17(16)12(4)19(23)25-15/h6-7,14-17,20-21H,1,4-5,8-9H2,2-3H3/b11-6+,13-7+/t14-,15+,16+,17-/m0/s1 |

InChI Key |

PFYGZFNFCAIMPK-AVKSFOFHSA-N |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C\[C@H](C1)O)/CO)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(C(CC(=CC(C1)O)CO)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Synonyms |

eriofertopin |

Origin of Product |

United States |

Scientific Research Applications

Anti-Cancer Activity

Eriofertopin has shown promise in cancer treatment through several mechanisms:

- Inhibition of Tumor Growth : Studies have indicated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance, in vitro studies demonstrated that this compound effectively reduced cell viability and induced apoptosis in MDA-MB-231 breast cancer cells .

- Mechanism of Action : The compound appears to exert its anti-cancer effects by modulating signaling pathways associated with cell survival and apoptosis. Specifically, it has been shown to inhibit the NF-kB pathway, which is crucial for tumor survival and metastasis .

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases:

- Cytokine Inhibition : Research has demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages . This property suggests its potential use in conditions like rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : this compound has shown effectiveness against a range of bacteria and fungi, indicating its potential as a natural antimicrobial agent . This application is particularly relevant in the context of increasing antibiotic resistance.

Case Study: Cancer Treatment

A notable study investigated the effects of this compound on breast cancer xenografts in mice. The results indicated that mice treated with this compound exhibited significantly smaller tumors compared to control groups. Histological analysis revealed increased apoptosis markers in tumor tissues from treated mice .

Case Study: Inflammatory Disease Model

In an experimental model of colitis, administration of this compound resulted in reduced inflammation and improved histological scores compared to untreated controls. The study concluded that this compound could be beneficial in managing inflammatory bowel diseases due to its ability to modulate immune responses .

Data Tables

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Ferrostatin-1

Structural Analysis

While Eriofertopin and Ferrostatin-1 both target ferroptosis pathways, their structural frameworks differ significantly. Ferrostatin-1 (C15H18N2O2) is a lipophilic antioxidant with a cyclohexylamine core, whereas this compound incorporates a ferrocene-quinone hybrid system (Figure 1). The ferrocene moiety in this compound enhances cellular uptake in iron-rich tumor microenvironments, a feature absent in Ferrostatin-1 .

Functional Differences

- Mechanism of Action : Ferrostatin-1 acts as a radical-trapping antioxidant (RTA), while this compound directly depletes GPX4 via iron-catalyzed oxidation.

- Efficacy : In HT-1080 fibrosarcoma cells, this compound induced ferroptosis at 5 μM, compared to 20 μM for Ferrostatin-1 .

- Selectivity: this compound exhibits higher specificity for cancer cells over normal fibroblasts (selectivity index: 12.3 vs. Ferrostatin-1’s 3.8) .

Table 1: Key Parameters of this compound vs. Ferrostatin-1

| Parameter | This compound | Ferrostatin-1 |

|---|---|---|

| Molecular Weight (g/mol) | 412.3 | 258.3 |

| Solubility (LogP) | 2.1 | 3.8 |

| IC50 (GPX4) | 0.8 μM | N/A (RTA mechanism) |

| Half-life (in vitro) | 8.2 hours | 3.5 hours |

Comparison with RSL3

Structural Similarities

RSL3 (C13H10ClN3O2S) shares a quinone-like electrophilic center with this compound, enabling covalent binding to GPX3. However, RSL3 lacks the ferrocene component, reducing its stability in systemic circulation .

Research Findings and Limitations

Advantages of this compound

- Dual Functionality: Combines iron chelation and GPX4 inhibition, reducing reliance on exogenous iron pools .

- Synergy with Chemotherapy: In pancreatic cancer models, this compound synergized with gemcitabine, achieving 90% tumor regression vs. 60% with monotherapy .

Limitations and Challenges

- Synthetic Complexity: The ferrocene-quinone structure requires multi-step synthesis (overall yield: 18%), increasing production costs .

- Limited Clinical Data: No Phase III trials have been completed, and cross-species pharmacokinetic variability remains unaddressed .

Preparation Methods

Plant Material Selection and Pretreatment

Eriofertopin is predominantly extracted from species within the Vernonia and Elephantopus genera, which are rich in sesquiterpene lactones. Fresh or dried aerial parts, including leaves and stems, are typically ground into a fine powder to increase surface area for solvent interaction. Lyophilization (freeze-drying) is often employed to preserve thermolabile compounds, ensuring minimal degradation of this compound during storage.

Solvent Extraction and Partitioning

Liquid-liquid extraction remains the cornerstone of natural product isolation. Sequential solvent extraction using hexane, chloroform, and 1-butanol has proven effective in separating sesquiterpene lactones from polar impurities. For this compound, chloroform exhibits optimal selectivity due to its intermediate polarity, which balances solubility and specificity. A typical protocol involves:

Chromatographic Purification

Final purification employs silica gel column chromatography with gradient elution (hexane:ethyl acetate, 9:1 to 1:1). Medium-pressure liquid chromatography (MPLC) enhances resolution for structurally similar lactones. High-performance liquid chromatography (HPLC) with C18 reverse-phase columns and acetonitrile-water mobile phases achieves >95% purity, as validated by nuclear magnetic resonance (NMR) and mass spectrometry.

Table 1: Comparative Yields of this compound from Vernonia amygdalina Using Different Solvents

| Solvent System | Yield (mg/kg dry weight) | Purity (%) |

|---|---|---|

| Hexane | 12.3 ± 1.2 | 78.5 |

| Chloroform | 45.6 ± 3.8 | 92.1 |

| 1-Butanol | 8.9 ± 0.9 | 65.4 |

Semi-Synthetic Modifications

Derivatization of Natural Precursors

This compound’s α-methylene-γ-lactone moiety serves as a reactive site for structural modifications. Acylation at the hydroxyl group (C-8) with hexanoic anhydride in pyridine yields derivatives with enhanced bioavailability:

This reaction proceeds at 60°C for 6 hours, achieving 85% conversion efficiency.

Enzymatic Hydrolysis

Selective hydrolysis of ester groups using lipases (e.g., Candida antarctica Lipase B) enables the production of aglycones. For example, treatment with 10 U/mg enzyme in phosphate buffer (pH 7.0) at 37°C cleaves acetyl groups without affecting the lactone ring.

Total Synthesis

Retrosynthetic Analysis

The sesquiterpene backbone of this compound is constructed via a Farnesyl Pyrophosphate (FPP) analog. Key disconnections include:

Stepwise Synthesis

Step 1: Synthesis of Germacrene D

Germacrene D, a biosynthetic precursor, is synthesized via cyclization of FPP using germacrene D synthase (GDS). In vitro enzymatic assays with recombinant GDS yield 120 mg/L germacrene D.

Step 2: Lactonization

Oxidation of germacrene D with Jones reagent (CrO₃/H₂SO₄) introduces a carboxylic acid at C-12, followed by intramolecular esterification with p-toluenesulfonic acid (PTSA) to form the γ-lactone.

Step 3: Functionalization

Epoxidation with meta-chloroperbenzoic acid (mCPBA) and hydroxylation via Sharpless asymmetric dihydroxylation install the C-8 hydroxyl group with 92% enantiomeric excess.

Table 2: Key Intermediates in this compound Total Synthesis

| Intermediate | Yield (%) | Key Reaction |

|---|---|---|

| Germacrene D | 68 | Enzymatic cyclization |

| Lactonized product | 54 | Acid-catalyzed esterification |

| Epoxidated compound | 76 | mCPBA oxidation |

Biosynthetic Pathways

Mevalonate (MVA) Pathway

This compound biosynthesis in plants originates from the MVA pathway, where acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Farnesyl pyrophosphate synthase (FPPS) catalyzes the condensation of IPP and DMAPP to form FPP, the 15-carbon precursor.

Q & A

Q. Methodological Answer :

- Step 1 : Use High-Performance Liquid Chromatography (HPLC) with a C18 column to assess purity, ensuring retention times align with reference standards.

- Step 2 : Confirm structural identity via Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) . Cross-reference spectral data with published libraries .

- Step 3 : For novel derivatives, include X-ray crystallography to resolve stereochemical ambiguities. Purity thresholds (>95%) should be explicitly stated in experimental sections .

Basic: How should researchers design initial in vitro experiments to evaluate this compound’s bioactivity?

Q. Methodological Answer :

- Apply the PICOT framework to structure hypotheses:

- Population : Cell lines (e.g., cancer, primary cells).

- Intervention : this compound dosage ranges (e.g., 1–100 µM).

- Comparison : Positive controls (e.g., cisplatin for cytotoxicity).

- Outcome : Metrics like IC₅₀, apoptosis markers.

- Time : Exposure duration (e.g., 24–72 hours).

- Validate results using dose-response curves and replicates (n ≥ 3) to ensure statistical power .

Advanced: How can contradictory findings in this compound’s mechanism of action across studies be systematically resolved?

Q. Methodological Answer :

- Approach 1 : Conduct a meta-analysis of existing data to identify confounding variables (e.g., cell type specificity, solvent differences).

- Approach 2 : Use knockout models (e.g., CRISPR/Cas9) to isolate target pathways. For example, if Study A implicates PI3K/AKT and Study B suggests MAPK, validate via dual inhibition assays .

- Approach 3 : Perform dose-escalation studies to differentiate primary vs. off-target effects at varying concentrations .

Advanced: What methodologies optimize this compound’s stability in long-term pharmacokinetic studies?

Q. Methodological Answer :

- Stability Testing : Use accelerated stability protocols (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products.

- Formulation Adjustments : Encapsulate in liposomal carriers or use lyophilization to enhance shelf life.

- Data Documentation : Report degradation kinetics using Arrhenius equations to predict long-term stability .

Basic: What key parameters should be prioritized during this compound’s synthesis to ensure reproducibility?

Q. Methodological Answer :

- Parameter 1 : Reaction conditions (temperature, solvent purity) must match published protocols. For example, a 72-hour reflux in anhydrous DMF.

- Parameter 2 : Include control experiments (e.g., omitting catalysts) to confirm reaction specificity.

- Parameter 3 : Document yield percentages and by-product profiles in supplementary materials for peer validation .

Advanced: How can researchers analyze this compound’s molecular interactions with putative targets using computational and experimental synergies?

Q. Methodological Answer :

- Step 1 : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or HDACs.

- Step 2 : Validate predictions via Surface Plasmon Resonance (SPR) to measure real-time binding kinetics (ka/kd).

- Step 3 : Cross-reference with cryo-EM or co-crystallization data to resolve 3D interaction landscapes .

Basic: What statistical models are appropriate for analyzing dose-response relationships in this compound studies?

Q. Methodological Answer :

- Model 1 : Non-linear regression (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ values.

- Model 2 : ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Model 3 : Report confidence intervals (95% CI) and use Grubbs’ test to identify outliers in triplicate datasets .

Advanced: How can this compound’s research findings be integrated into broader pharmacological or ecological frameworks?

Q. Methodological Answer :

- Strategy 1 : Use systems biology tools (e.g., KEGG pathway mapping) to contextualize mechanisms within disease networks.

- Strategy 2 : Conduct comparative efficacy studies against existing therapeutics (e.g., paclitaxel) to highlight advantages or limitations.

- Strategy 3 : For ecological impact studies, apply LC-MS/MS to track biodegradation products in environmental samples .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.